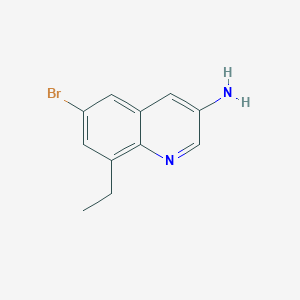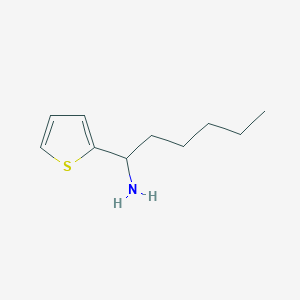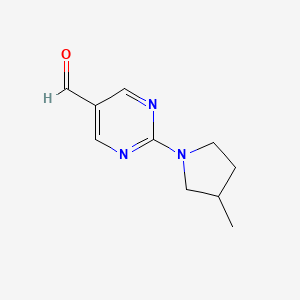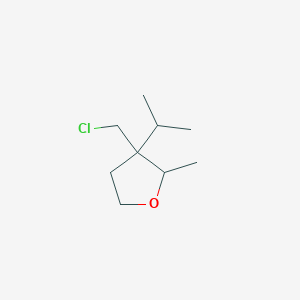
6-Bromo-8-ethylquinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-8-ethylquinolin-3-amine is a chemical compound with the molecular formula C11H11BrN2. It belongs to the quinoline family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of a bromine atom at the 6th position, an ethyl group at the 8th position, and an amine group at the 3rd position of the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-ethylquinolin-3-amine typically involves the bromination of 8-ethylquinoline followed by amination. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform. The reaction is carried out under reflux conditions to ensure complete bromination. The resulting 6-bromo-8-ethylquinoline is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 6-Bromo-8-ethylquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, palladium catalysts.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products:
Substitution: Various substituted quinolines.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Coupling: Biaryl derivatives
科学的研究の応用
6-Bromo-8-ethylquinolin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 6-Bromo-8-ethylquinolin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
8-Ethylquinoline: Lacks the bromine and amine groups, making it less reactive in certain chemical reactions.
6-Bromoquinoline: Lacks the ethyl and amine groups, affecting its biological activity.
3-Aminoquinoline: Lacks the bromine and ethyl groups, influencing its chemical properties.
Uniqueness: 6-Bromo-8-ethylquinolin-3-amine is unique due to the combination of its bromine, ethyl, and amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C11H11BrN2 |
|---|---|
分子量 |
251.12 g/mol |
IUPAC名 |
6-bromo-8-ethylquinolin-3-amine |
InChI |
InChI=1S/C11H11BrN2/c1-2-7-3-9(12)4-8-5-10(13)6-14-11(7)8/h3-6H,2,13H2,1H3 |
InChIキー |
KPZNUSXKBNNKHQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2C(=CC(=C1)Br)C=C(C=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1H-Imidazol-4-yl)methyl]piperazine](/img/structure/B13193268.png)

![4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile](/img/structure/B13193275.png)



![3-[2-(Bromomethyl)butyl]furan](/img/structure/B13193319.png)



![N-[1-(5-Formylthiophen-2-yl)azetidin-3-yl]acetamide](/img/structure/B13193342.png)

![1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13193358.png)
![4-(Hydroxymethyl)-3-methyl-1-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13193364.png)
